

A Head-to-Head Comparison of TA-1801 and Other CD19 Targeted Therapies

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Compound of Interest		
Compound Name:	TA-1801	
Cat. No.:	B1662764	Get Quote

In the rapidly evolving landscape of cancer immunotherapy, therapies targeting the CD19 antigen on B-cells have revolutionized the treatment of B-cell malignancies. This guide provides a head-to-head comparison of the investigational bispecific antibody **TA-1801** against other prominent CD19 targeted therapies, including CAR-T cell therapies, antibody-drug conjugates, and other bispecific antibodies. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to date.

Overview of TA-1801

TA-1801 is a novel, first-in-class bispecific antibody that simultaneously targets CD19 and CD47.[1] The rationale behind this dual-targeting strategy is to enhance the phagocytic activity of macrophages against tumor cells. While CD19 serves as a specific marker for B-cells, CD47 is a "don't eat me" signal that cancer cells often overexpress to evade the immune system.[2] By blocking CD47, **TA-1801** is designed to promote macrophage-mediated killing of CD19-positive B-cell malignancies.[2]

Preclinical studies have demonstrated that **TA-1801** can potentiate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cell phagocytosis (ADCP), particularly when used in combination with other agents like the anti-CD20 antibody ublituximab and the PI3Kδ/CK1e inhibitor umbralisib.[3][4] A key feature of TG-1801 is its differential binding affinity, with a much higher affinity for CD19 than for CD47. This design aims to selectively target CD19-positive B-cells, thereby minimizing off-target effects on CD47-expressing healthy cells like red blood cells



and platelets.[3] TG-1801 is currently in a Phase 1 clinical trial for patients with relapsed or refractory B-cell lymphoma.[1]

Comparative Efficacy of CD19 Targeted Therapies

The following table summarizes the efficacy data from key clinical trials of approved CD19 targeted therapies. It is important to note that the data for **TA-1801** is from preclinical models and not directly comparable to the clinical data of approved therapies.



Therapy	Modality	Indication	Overall Response Rate (ORR)	Complete Response (CR) Rate
TA-1801 (Preclinical)	Bispecific Antibody (CD19xCD47)	B-cell Non- Hodgkin Lymphoma (in vivo model)	Not Applicable	Not Applicable
Kymriah (tisagenlecleucel)	CAR-T	Relapsed/Refract ory (R/R) DLBCL	52%	40%
Yescarta (axicabtagene ciloleucel)	CAR-T	R/R Large B-cell Lymphoma	72%	51%
Tecartus (brexucabtagene autoleucel)	CAR-T	R/R Mantle Cell Lymphoma	87%	62%
Breyanzi (lisocabtagene maraleucel)	CAR-T	R/R Large B-cell Lymphoma	73%	54%
Zynlonta (loncastuximab tesirine)	Antibody-Drug Conjugate	R/R Large B-cell Lymphoma	48.3%	24.1%
Blincyto (blinatumomab)	Bispecific Antibody (CD19xCD3)	R/R B-cell ALL	44%	-

Note: Data for approved therapies are from their respective pivotal clinical trials. DLBCL: Diffuse Large B-cell Lymphoma; ALL: Acute Lymphoblastic Leukemia. The preclinical data for **TA-1801** showed a 93% tumor growth inhibition in a B-NHL xenotransplant model when combined with ublituximab and umbralisib, with 40% of the animals remaining tumor-free 35 days after the last dose.[3]



Comparative Safety of CD19 Targeted Therapies

A critical aspect of CD19 targeted therapies is their safety profile, particularly the incidence of Cytokine Release Syndrome (CRS) and neurotoxicity.

Therapy	Modality	Grade ≥3 CRS	Grade ≥3 Neurologic Events
TA-1801 (Preclinical)	Bispecific Antibody (CD19xCD47)	Not Applicable	Not Applicable
Kymriah (tisagenlecleucel)	CAR-T	22%	12%
Yescarta (axicabtagene ciloleucel)	CAR-T	13%	28%
Tecartus (brexucabtagene autoleucel)	CAR-T	15%	31%
Breyanzi (lisocabtagene maraleucel)	CAR-T	2%	10%
Zynlonta (loncastuximab tesirine)	Antibody-Drug Conjugate	Not a typical toxicity	Not a typical toxicity
Blincyto (blinatumomab)	Bispecific Antibody (CD19xCD3)	5%	13%

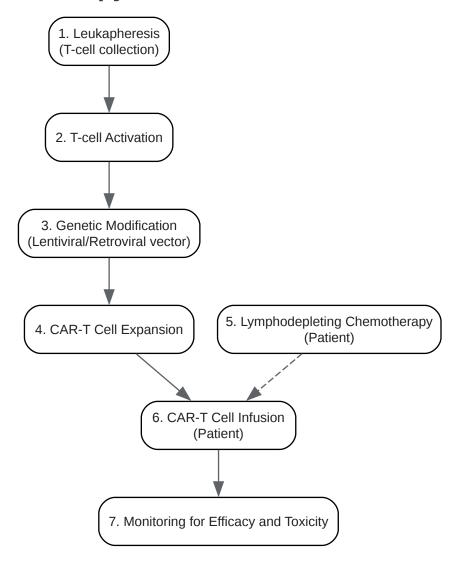
Note: Grade ≥3 adverse events are considered severe. The safety profile of **TA-1801** in humans is still under investigation in the ongoing Phase 1 trial.

Signaling Pathways and Experimental Workflows TA-1801 Mechanism of Action

Caption: Mechanism of action of **TA-1801**.



CAR-T Cell Therapy Workflow



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